(r)-3-Aminoazepan-2-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to (r)-3-Aminoazepan-2-one can be achieved through various methods. One such approach involves the use of 1,4-protected piperazine-2,5-diones and alkynes as starting materials. This process may include steps such as Michael addition, an unusual nucleophilic attack on an amide group, and keto-enol tautomerization. The efficiency of the reaction can vary depending on the protecting groups used on the substrates (Liao et al., 2014).
Molecular Structure Analysis
The molecular structure of (r)-3-Aminoazepan-2-one derivatives can be elucidated through various spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide insights into the compound's structural features, including its functional groups and the arrangement of atoms within the molecule. For example, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, a related compound, was determined using these techniques, highlighting the importance of such analytical methods in understanding the molecular architecture of these compounds (Hwang et al., 2006).
Chemical Reactions and Properties
Compounds like (r)-3-Aminoazepan-2-one participate in various chemical reactions, which can be influenced by their functional groups and overall molecular structure. For instance, the reactivity in cycloaddition reactions can be modulated by different substituents, leading to the efficient synthesis of polysubstituted derivatives. Such reactions demonstrate the versatility of (r)-3-Aminoazepan-2-one derivatives in organic synthesis (Lei et al., 2015).
Scientific Research Applications
Biocatalytic Synthesis : A study described an efficient and scalable biocatalytic route for synthesizing (3R)-3-aminoazepane, highlighting its importance as a pharmaceutically relevant intermediate. This method was noted for its high purity, cost-effectiveness, and commercial viability, avoiding expensive metal catalysts or chromatography (Feng et al., 2017).
Pharmacological Applications : Research has explored the use of (R)-3-Aminoazepan-2-one derivatives in medicinal chemistry. For example, benzoxazepines and benzodiazepines synthesized from 2,3-diaminophenol and ketones showed potential as antioxidants and lipid peroxidation inhibitors (Neochoritis et al., 2010).
Central Nervous System Activity : A study on 3,2-Benzoxazepines indicated their potential for anti-inflammatory and central nervous system activity. These compounds were prepared by reacting tetrahydro-3,2-benzoxazepine with various reactants to achieve substitution in the 2-position (Cummings et al., 1992).
Dopaminergic Activity : Research on enantiomers of tetrahydro-1-phenyl-1H-3-benzazepine, a related compound, revealed that dopaminergic activity was almost exclusively in the R isomer. This finding suggests the importance of the stereochemistry of such compounds in their pharmacological activity (Kaiser et al., 1982).
Dipeptidyl Peptidase IV Inhibition : Triazepane derivatives, including (R)-3-amino-1-(1,2,5-triazepan-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-ones, were synthesized and evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. These compounds demonstrated significant inhibitory activity without affecting CYP 3A4 (Park et al., 2009).
Vasopressin V(2) Receptor Agonism : A study on tetrahydro-1H-1-benzazepine derivatives, including the (R)-enantioisomer, showed that they act as potent V(2) receptor agonists. The absolute configuration of these compounds was determined and linked to their biological activity (Kondo et al., 2002).
Safety And Hazards
- Toxicity : While toxicity data is limited, caution should be exercised during handling.
- Irritant : It may cause skin or eye irritation.
- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.
Future Directions
Researchers should explore the following areas:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Design analogs with improved properties.
- Structural Studies : Elucidate binding interactions with target proteins.
properties
IUPAC Name |
(3R)-3-aminoazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331447 | |
Record name | (r)-3-aminoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-Aminoazepan-2-one | |
CAS RN |
28957-33-7 | |
Record name | (r)-3-aminoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28957-33-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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